molecular formula C23H23NO3 B3613518 2-oxo-N-[(4-phenylcyclohexyl)methyl]-2H-chromene-3-carboxamide

2-oxo-N-[(4-phenylcyclohexyl)methyl]-2H-chromene-3-carboxamide

Cat. No.: B3613518
M. Wt: 361.4 g/mol
InChI Key: IAJFMHCDZHMKLQ-UHFFFAOYSA-N
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Description

2-oxo-N-[(4-phenylcyclohexyl)methyl]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Properties

IUPAC Name

2-oxo-N-[(4-phenylcyclohexyl)methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c25-22(20-14-19-8-4-5-9-21(19)27-23(20)26)24-15-16-10-12-18(13-11-16)17-6-2-1-3-7-17/h1-9,14,16,18H,10-13,15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJFMHCDZHMKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-[(4-phenylcyclohexyl)methyl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the carboxamide group and the phenylcyclohexyl moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

For example, the chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-keto ester. The carboxamide group is then introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The phenylcyclohexyl moiety can be attached through a Friedel-Crafts alkylation reaction, using a suitable catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors to streamline the process and improve scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-[(4-phenylcyclohexyl)methyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The phenyl and cyclohexyl groups can undergo substitution reactions to introduce different substituents, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions can be facilitated by reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions could result in a variety of substituted chromene derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activities, such as anti-inflammatory or anticancer properties, make it a subject of interest in drug discovery and development.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-oxo-N-[(4-phenylcyclohexyl)methyl]-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s structure suggests that it could bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The chromene core and phenylcyclohexyl moiety may play key roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2H-chromene-3-carboxamide: A simpler analog without the phenylcyclohexyl moiety.

    4-phenylchromene-3-carboxamide: Similar structure but with a phenyl group instead of the phenylcyclohexyl moiety.

    N-[(4-phenylcyclohexyl)methyl]-2H-chromene-3-carboxamide: Lacks the oxo group at the 2-position.

Uniqueness

2-oxo-N-[(4-phenylcyclohexyl)methyl]-2H-chromene-3-carboxamide is unique due to the combination of the chromene core, carboxamide group, and phenylcyclohexyl moiety. This specific arrangement of functional groups may confer distinct biological activities and chemical reactivity, setting it apart from similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-oxo-N-[(4-phenylcyclohexyl)methyl]-2H-chromene-3-carboxamide
Reactant of Route 2
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2-oxo-N-[(4-phenylcyclohexyl)methyl]-2H-chromene-3-carboxamide

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